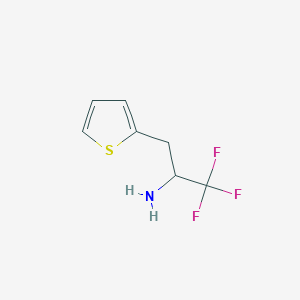

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-3-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWYMPVJZHMGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680052 | |

| Record name | 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012884-80-8 | |

| Record name | 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound represents a novel small molecule with potential therapeutic applications. However, as of the current date, its mechanism of action remains largely uncharacterized in publicly available literature. This technical guide puts forth a strategic, hypothesis-driven approach to systematically elucidate the molecular interactions and cellular effects of this compound. We will proceed from initial in silico predictions to detailed in vitro and cell-based validation, providing a comprehensive framework for researchers and drug development professionals. Our central working hypothesis is that this compound functions as a monoamine oxidase (MAO) inhibitor, based on structural similarities to known pharmacophores.

Introduction and Rationale

The structure of this compound incorporates several key features that suggest a potential interaction with biological systems. The trifluoromethyl group is known to enhance metabolic stability and can contribute to binding affinity through hydrophobic and electrostatic interactions. The thiophene ring is a common heterocyclic scaffold found in many approved drugs, acting as a bioisostere for a phenyl ring but with distinct electronic properties. The primary amine on a propane backbone is a classic feature of many neuromodulatory compounds, including monoamine oxidase inhibitors.

Given the structural parallels to known MAO inhibitors, which feature an amine group separated from an aromatic ring by a short alkyl chain, we hypothesize that this compound is a candidate for inhibiting MAO-A or MAO-B. These enzymes are critical in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, making them important targets in neuropharmacology.

This guide will outline a robust, multi-stage research program to test this hypothesis and characterize the compound's mechanism of action.

Research Workflow: A Multi-Staged Approach

Our investigation will follow a logical progression from computational prediction to empirical validation. This ensures that resources are used efficiently and that each stage of the investigation informs the next.

Figure 2: Simplified reaction diagrams for competitive and non-competitive inhibition.

Phase 3: Cell-Based Validation

After thorough in vitro characterization, it is crucial to confirm that the compound is active in a cellular context and to assess its safety profile. The human neuroblastoma cell line SH-SY5Y is a suitable model as it endogenously expresses both MAO-A and MAO-B.

Cytotoxicity Assessment

Before assessing functional activity, it is necessary to determine the concentration range at which the compound is not toxic to the cells.

Protocol: MTT Assay

-

Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm. A decrease in absorbance indicates a reduction in cell viability.

Measurement of Neurotransmitter Levels

The most direct functional readout of MAO inhibition in a cellular model is the accumulation of monoamine neurotransmitters.

Protocol: HPLC-ECD Analysis of Dopamine

-

Cell Treatment: Treat SH-SY5Y cells with a non-toxic concentration of the compound (determined from the MTT assay) for a defined period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in an appropriate buffer containing an antioxidant (e.g., perchloric acid).

-

Sample Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

HPLC-ECD Analysis: Inject the supernatant into an HPLC system equipped with an electrochemical detector (ECD). The system should be optimized for the separation and detection of dopamine.

-

Quantification: Calculate the concentration of dopamine by comparing the peak area to a standard curve. An increase in intracellular dopamine levels compared to untreated cells would confirm functional MAO inhibition.

Conclusion and Future Directions

This guide provides a systematic and rigorous framework for the initial characterization of this compound. By following this hypothesis-driven approach, researchers can efficiently determine if the compound acts as a MAO inhibitor, quantify its potency and selectivity, understand its mode of action, and validate its effects in a relevant cellular model.

Positive results from this workflow would justify further investigation, including:

-

Pharmacokinetic profiling (ADME studies)

-

In vivo efficacy studies in animal models of depression or Parkinson's disease

-

Comprehensive off-target screening to ensure safety and specificity

This structured approach ensures that the investigation is built on a foundation of scientific integrity, with self-validating systems and clear, actionable protocols.

References

This section would be populated with specific references to the protocols and background information cited in the text.

Unveiling the Therapeutic Potential of Trifluoro-Thiophen-Propanamine: A-Technical Guide to Target Identification and Validation

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents with unique pharmacological profiles. Trifluoro-thiophen-propanamine represents such a confluence, integrating the electronically distinct thiophene ring with a flexible propanamine side chain, further modulated by the potent influence of trifluoromethyl substitution. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of the therapeutic targets of this novel chemical entity. We will delve into the mechanistic rationale for exploring targets within the inflammatory cascade and the central nervous system, underpinned by the known bioactivities of its constituent chemical functionalities. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from theoretical potential to empirical validation, complete with detailed experimental protocols and logical frameworks to guide the discovery process.

Introduction: The Scientific Rationale for Investigating Trifluoro-Thiophen-Propanamine

The quest for novel therapeutics is a journey of informed exploration. The chemical architecture of trifluoro-thiophen-propanamine offers a compelling starting point. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a cornerstone of numerous marketed drugs, prized for its metabolic stability and ability to engage in a wide array of biological interactions.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antipsychotic, and antimicrobial effects.[1][2]

The propanamine side chain, a classic pharmacophore, imparts flexibility and a crucial basic nitrogen atom, facilitating interactions with a multitude of receptors and transporters, particularly within the central nervous system (CNS). The trifluoromethyl group is a powerful modulator of pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and receptor binding affinity.

This guide will, therefore, focus on two primary, evidence-based avenues of investigation for trifluoro-thiophen-propanamine: its potential as an anti-inflammatory agent and its capacity to modulate CNS targets.

Potential Therapeutic Area I: Inflammation and Immunomodulation

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases.[1][2] Thiophene derivatives have a rich history as anti-inflammatory agents, with established drugs like Tinoridine and Tiaprofenic acid validating their therapeutic utility.[4]

Hypothesized Targets in the Inflammatory Cascade

Based on the extensive literature on thiophene-based anti-inflammatory compounds, the following are primary putative targets for trifluoro-thiophen-propanamine:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[2][4]

-

Lipoxygenase (LOX) Enzymes: LOX enzymes catalyze the production of leukotrienes, another class of potent inflammatory mediators.[2][4]

-

Pro-inflammatory Cytokine Signaling Pathways: Thiophene derivatives have been shown to modulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-8) by interfering with signaling pathways like NF-κB.[1]

Experimental Workflow for Validating Anti-Inflammatory Activity

The following diagram outlines a logical progression for assessing the anti-inflammatory potential of trifluoro-thiophen-propanamine.

Caption: A streamlined workflow for the validation of anti-inflammatory targets.

Detailed Experimental Protocols

Protocol 2.3.1: COX-1/COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of trifluoro-thiophen-propanamine against human recombinant COX-1 and COX-2.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a dilution series of trifluoro-thiophen-propanamine (e.g., from 1 nM to 100 µM).

-

Add the respective enzyme (COX-1 or COX-2), arachidonic acid (substrate), and the test compound to each well of a 96-well plate.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2.3.2: LPS-stimulated Macrophage Assay

-

Objective: To assess the effect of the compound on the production of pro-inflammatory mediators in a cellular context.

-

Methodology:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with varying concentrations of trifluoro-thiophen-propanamine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Measure nitric oxide (NO) production using the Griess reagent.

-

Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to rule out cytotoxicity.

-

Potential Therapeutic Area II: Central Nervous System Modulation

The propanamine scaffold is a well-established feature in many centrally acting drugs. Its structural similarity to neurotransmitters like dopamine and serotonin suggests a high probability of interaction with their respective receptors and transporters.

Hypothesized Targets in the Central Nervous System

-

Serotonin Receptors (5-HT subtypes): The N-substituted phenethylamine and propanamine classes of compounds are known to have high affinity for various serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood, psychosis, and cognition.[5][6] The 5-HT1A receptor is another key target for anxiolytic and antidepressant drugs.[7]

-

Dopamine Receptors (D1 and D2 subtypes): Modification of the propanamine side chain can significantly influence affinity and selectivity for dopamine D1 and D2 receptors, which are crucial targets in the treatment of Parkinson's disease and schizophrenia.[8]

-

Monoamine Transporters (SERT, DAT, NET): These transporters regulate the synaptic concentrations of serotonin, dopamine, and norepinephrine, respectively. Inhibition of these transporters is a primary mechanism of action for many antidepressant and stimulant medications.[9]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): The discovery of thiophene propanamides as TRPV1 antagonists opens a potential avenue for developing novel analgesics for neuropathic pain.[10]

Logical Framework for CNS Target Deconvolution

The following diagram illustrates a systematic approach to identifying the most probable CNS targets for trifluoro-thiophen-propanamine.

Caption: A decision tree for the systematic deconvolution of CNS targets.

Detailed Experimental Protocols

Protocol 3.3.1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of trifluoro-thiophen-propanamine for a panel of CNS targets.

-

Methodology:

-

Prepare cell membrane homogenates expressing the human recombinant target of interest (e.g., 5-HT2A, D2, SERT).

-

In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2, [3H]Citalopram for SERT) and a range of concentrations of the test compound.

-

After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 3.3.2: Functional Neurotransmitter Uptake Assay

-

Objective: To assess the functional inhibition of monoamine transporters.

-

Methodology:

-

Use human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of trifluoro-thiophen-propanamine.

-

Add a radiolabeled substrate ([3H]5-HT for SERT, [3H]Dopamine for DAT, or [3H]Norepinephrine for NET).

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Wash the cells to remove the extracellular radiolabeled substrate.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC50 for the inhibition of neurotransmitter uptake.

-

Data Summary and Interpretation

To facilitate a clear comparison of the pharmacological profile of trifluoro-thiophen-propanamine, all quantitative data should be systematically tabulated.

Table 1: Summary of In Vitro Anti-Inflammatory Activity

| Assay | Target | IC50 (µM) |

| Enzyme Inhibition | COX-1 | |

| COX-2 | ||

| 5-LOX | ||

| Cellular Activity | TNF-α Release | |

| IL-6 Release | ||

| NO Production |

Table 2: Summary of CNS Target Binding Affinity and Functional Potency

| Target | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Mode of Action (Agonist/Antagonist) |

| 5-HT1A | cAMP Assay | |||

| 5-HT2A | Calcium Flux | |||

| 5-HT2C | Calcium Flux | |||

| D1 | cAMP Assay | |||

| D2 | cAMP Assay | |||

| SERT | [3H]5-HT Uptake | |||

| DAT | [3H]DA Uptake | |||

| NET | [3H]NE Uptake | |||

| TRPV1 | Patch-Clamp |

Conclusion and Future Directions

This technical guide outlines a robust, multi-faceted strategy for the initial characterization of trifluoro-thiophen-propanamine. The proposed workflows are designed to efficiently identify and validate high-priority therapeutic targets within the domains of inflammation and central nervous system function. Positive results from these in vitro and cellular assays will provide the necessary foundation for advancing this promising compound into more complex in vivo models of disease. The ultimate goal is to de-risk and accelerate the drug development process by building a comprehensive understanding of the compound's mechanism of action from the outset. By systematically exploring the targets suggested by its chemical architecture, we can unlock the full therapeutic potential of trifluoro-thiophen-propanamine.

References

-

MDPI. Thiophene-Based Compounds. [Link]

-

National Center for Biotechnology Information. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

ResearchGate. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

National Center for Biotechnology Information. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

PubMed. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. [Link]

-

PubMed. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). [Link]

-

Semantic Scholar. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

PubMed. Effects of Sulforaphane in the Central Nervous System. [Link]

-

PubMed. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. [Link]

-

PubMed. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. [Link]

-

PubMed. The pharmacological profile of (R)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacological profile of (R)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the In Vitro Pharmacological Evaluation of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine

Foreword: Charting a Course for a Novel Candidate

The confluence of a thiophene ring, a privileged scaffold in medicinal chemistry, with a trifluoromethyl group, a moiety known to enhance metabolic stability and binding affinity, presents a compelling case for the pharmacological investigation of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine.[1][2][3][4] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals embarking on the initial in vitro screening of this novel compound. Given the absence of published data on this specific molecule, this guide adopts a prospective and strategic approach. It outlines a logical, tiered screening cascade designed to efficiently characterize its cytotoxic profile and uncover its potential therapeutic activities. The methodologies described herein are grounded in established principles of drug discovery and are designed to generate robust, reproducible, and decision-enabling data.

Foundational Assessment: Cytotoxicity Profiling

Before delving into specific mechanisms of action, it is paramount to establish the compound's cellular toxicity profile. This initial step determines the concentration range at which the compound can be safely evaluated in subsequent cell-based assays without confounding cytotoxic effects.[5][6] A multiparametric approach to assessing cell health is recommended to provide a comprehensive understanding of the compound's impact on cellular viability.[7][8]

Recommended Assays for Cytotoxicity

A primary screen using a metabolic assay, followed by a confirmatory assay that measures membrane integrity, provides a robust initial assessment.

| Assay Type | Principle | Endpoint | Recommended Kit (Example) |

| Metabolic Activity | Reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[9] | Colorimetric or Fluorometric signal proportional to the number of metabolically active cells. | MTT Cell Proliferation Assay, WST-1 Assay |

| Membrane Integrity | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[6] | Colorimetric measurement of LDH activity in the culture supernatant. | CytoTox-ONE™ Homogeneous Membrane Integrity Assay[6] |

| Apoptosis Induction | Detection of key apoptosis markers such as caspase activation or phosphatidylserine exposure.[8] | Luminescent or fluorescent signal indicating apoptotic cell death. | Caspase-Glo® 3/7 Assay[8] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.1 µM to 100 µM). Include vehicle-only controls.

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental goals.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

Tier 1 Screening: Broad Spectrum Bioactivity Profiling

With a non-toxic concentration range established, the next phase involves screening the compound against a diverse panel of biological targets to identify potential areas of therapeutic interest. The chemical structure, containing a thiophene moiety, suggests a range of possibilities, including anti-inflammatory, antimicrobial, and anticancer activities.[1][10][11]

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in early drug discovery for identifying molecules that can modulate the activity of clinically relevant enzymes.[12][13]

Given that several thiophene-containing compounds exhibit anti-inflammatory properties by inhibiting COX enzymes, this is a logical starting point.[11]

-

Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX-1 and COX-2. Inhibition is determined by a reduction in the signal.

-

Protocol Outline:

-

Prepare assay reactions containing the respective COX enzyme, a heme cofactor, and the assay buffer.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid and a colorimetric substrate.

-

Monitor the absorbance or fluorescence over time to determine the rate of the reaction.

-

Compare the reaction rates in the presence of the test compound to a control to calculate the percentage of inhibition.

-

Receptor Binding Assays

Receptor binding assays are used to identify and characterize the interaction of a ligand with its receptor.[14][15]

Given the broad range of physiological processes regulated by GPCRs and the diverse activities of thiophene derivatives, screening against a panel of GPCRs can uncover unexpected activities.

-

Principle: A competitive binding assay where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to a specific receptor.[16][17][18]

-

Protocol Outline:

-

Incubate cell membranes expressing the target GPCR with a fixed concentration of a high-affinity radioligand.

-

Add this compound across a range of concentrations.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand via filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

-

Tier 2 Screening: Elucidation of Mechanism of Action

Positive "hits" from the Tier 1 screens should be followed up with more detailed mechanistic studies to understand how the compound exerts its biological effects.

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to study the effects of a compound.[19][20][21]

If the compound shows activity in the COX inhibition assay, a cell-based assay to measure its effect on inflammatory signaling is a logical next step.

-

Principle: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in immune cells (e.g., macrophages). The ability of the test compound to suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is then measured.

-

Protocol Outline:

-

Culture macrophages (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Interpretation and Progression

The data generated from this tiered screening approach should be carefully analyzed to build a comprehensive profile of this compound.

-

Cytotoxicity Data: Will define the therapeutic window of the compound.

-

Enzyme and Receptor Screening Data: Will identify potential molecular targets.

-

Cell-Based Assay Data: Will confirm the activity in a more complex biological system and provide insights into the mechanism of action.

Positive and validated hits from this in vitro screening cascade will provide a strong rationale for progressing the compound to more advanced preclinical studies, including in vivo efficacy and safety assessments.

Diagrams

Caption: Proposed tiered in vitro screening workflow.

References

- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).

- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.).

- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).

- Cell-Based Assays - Sigma-Aldrich. (n.d.).

- What is an Inhibition Assay? - Blog - Biobide. (n.d.).

- Thiophene-Based Compounds | Encyclopedia MDPI. (n.d.).

- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (n.d.).

- Cell Health Screening Assays for Drug Discovery - Promega Corporation. (n.d.).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.).

- Cytotoxicity Assay Protocol - Protocols.io. (2024, February 28).

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.).

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021, July 19).

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).

- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity - YouTube. (2017, March 29).

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).

- Cytotoxicity assays - Sigma-Aldrich. (n.d.).

- Ligand binding assay - Wikipedia. (n.d.).

- Best Practices When Writing, Designing, and Publishing a White Paper. (2023, March 2).

- In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (n.d.).

- About Ligand Binding Assays - Gifford Bioscience. (n.d.).

- Receptor-Ligand Binding Assays - Labome. (n.d.).

- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).

- White Paper: Organization and Other Tips - Purdue OWL. (n.d.).

- White Papers | Writing In Different... (n.d.).

- 5 Best Practices for Writing White Papers - Narratize. (2024, February 9).

- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles - JoVE. (2014, November 17).

- 6.4: Enzyme Inhibition - Biology LibreTexts. (2025, August 16).

- Writing a good scientific paper. The secrets I share with my students. | by Michael Black. (2024, November 8).

- In vitro enzymatic assay - ResearchGate. (2012, December 30).

- 11 steps to structuring a science paper editors will take seriously - Elsevier. (n.d.).

- Guidelines for Writing a Scientific Report | EPFL. (n.d.).

- How to Write a Technical Paper or a Research Paper - Acadecraft. (2023, October 26).

- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas - MDPI. (n.d.).

- How to write a technical paper or a research paper. (2024, July 1).

- Practical guidelines for writing a technical or scientific report. (2007, December 20).

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. (n.d.).

- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed. (2020, November 12).

- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.).

- 1,1,1-Trifluoro-3-phenylpropan-2-amine | C9H10F3N | CID 3820972 - PubChem. (n.d.).

- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - ACS Publications. (2020, October 28).

- (PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. (2025, August 9).

- 936493-13-9 | 3,3,3-trifluoro-2-(thiophen-2-yl)propan-1-amine | AA Blocks. (n.d.).

- cas 1012884-80-8|| where to buy this compound. (n.d.).

- 3-(Thiophen-2-yl)propan-1-amine - PubChem. (n.d.).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 细胞测定 [sigmaaldrich.com]

- 8. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 11. mdpi.com [mdpi.com]

- 12. blog.biobide.com [blog.biobide.com]

- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. youtube.com [youtube.com]

- 17. Receptor-Ligand Binding Assays [labome.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 21. lifescienceglobal.com [lifescienceglobal.com]

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine: A Prospective Analysis of a Novel Monoamine Oxidase Inhibitor

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a prospective analysis based on established principles of medicinal chemistry and pharmacology. The target compound, 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine, is a novel chemical entity with limited to no currently available public research data. This guide is intended to provide a theoretical framework for its synthesis, evaluation, and potential as a monoamine oxidase inhibitor.

Executive Summary

Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitters and are well-established targets for the treatment of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2] The development of novel MAO inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research. This guide proposes this compound as a promising candidate for a next-generation MAO inhibitor. We will explore the molecular rationale behind its design, propose a viable synthetic route, and detail a comprehensive plan for its in vitro and in silico evaluation.

Introduction: The Role of Monoamine Oxidase in Neuropharmacology

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of major depressive disorder.

-

MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used to treat the symptoms of Parkinson's disease by preventing the breakdown of dopamine in the brain.[2]

The therapeutic potential of MAO inhibitors is significant, but first-generation compounds were often non-selective and irreversible, leading to side effects. Modern drug discovery efforts focus on developing reversible and selective inhibitors to improve safety and efficacy.[1]

Molecular Design Rationale

The structure of this compound was conceived by combining key pharmacophoric elements known to be beneficial for MAO inhibition and overall drug-like properties.

Figure 2: Proposed Synthetic Route.

Detailed Protocol:

-

Step 1: Synthesis of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-one.

-

To a solution of 2-thiopheneacetonitrile in anhydrous diethyl ether under an inert atmosphere, add a solution of trifluoromethyl magnesium bromide (CF3MgBr) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone intermediate by column chromatography.

-

-

Step 2: Reductive Amination.

-

Dissolve the ketone intermediate in methanol, and add an excess of ammonia in methanol.

-

To this solution, add sodium cyanoborohydride (NaBH3CN) portion-wise at room temperature.

-

Stir the reaction for 24 hours.

-

Acidify the reaction mixture with 2M HCl and then basify with 2M NaOH.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

The final product, this compound, can be purified by distillation or crystallization of its salt form.

-

Proposed In Vitro Pharmacological Evaluation

A thorough in vitro evaluation is essential to determine the compound's potency, selectivity, and mechanism of action as an MAO inhibitor.

MAO Inhibition Assay Workflow

Figure 3: Workflow for MAO Inhibition Assay.

Detailed Protocol for Fluorometric MAO Inhibition Assay:

[3]

-

Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B.

-

Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Compound Preparation: Dissolve the test compound in DMSO to create a stock solution and then prepare serial dilutions in the assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the MAO-A or MAO-B enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of a suitable fluorogenic substrate (e.g., kynuramine).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 75 µL of 2N NaOH.

-

Measure the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine) using a plate reader (Excitation: 320 nm, Emission: 405 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Perform kinetic studies by varying the substrate concentration at a fixed inhibitor concentration to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk plots. [3][4]

-

Data Presentation

The results of the in vitro assays should be summarized in a clear and concise table.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

| Test Compound | Experimental Value | Experimental Value | IC50 (MAO-A) / IC50 (MAO-B) |

| Reference A | Known Value | Known Value | Known Value |

| Reference B | Known Value | Known Value | Known Value |

Proposed In Silico Evaluation

Molecular docking studies can provide valuable insights into the potential binding mode of this compound within the active sites of MAO-A and MAO-B. [4]

Figure 4: Molecular Docking Workflow.

Methodology:

-

Preparation of Structures: Obtain the crystal structures of human MAO-A and MAO-B from the Protein Data Bank. Prepare the 3D structure of the test compound and minimize its energy.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the compound into the active sites of both MAO isoforms.

-

Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the compound and amino acid residues in the active site. This can help to explain the observed potency and selectivity.

Future Directions and Conclusion

This guide outlines a comprehensive preclinical evaluation plan for this compound as a novel MAO inhibitor. The rational design, incorporating a trifluoromethyl group for metabolic stability and a thiophene ring for potent interactions, suggests that this compound has high potential.

If the in vitro and in silico studies yield promising results (i.e., high potency and selectivity for either MAO-A or MAO-B), further investigation would be warranted. This would include in vivo studies in animal models of depression or Parkinson's disease to assess efficacy, as well as comprehensive pharmacokinetic and toxicology studies to evaluate its drug-like properties and safety profile. [5][6] The exploration of novel chemical scaffolds is crucial for the advancement of neuropharmacology. This compound represents a promising starting point for the development of a new class of MAO inhibitors with potentially superior therapeutic properties.

References

-

Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. Available at: [Link]

-

Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Publishing. Available at: [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

-

Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC. Available at: [Link]

-

Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. ResearchGate. Available at: [Link]

-

In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl. PubMed. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors. VIVO. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors. [vivo.weill.cornell.edu]

An In-Depth Technical Guide to Thiophene Bioisosteres in CNS Drug Discovery

Executive Summary

The deliberate molecular modification of a lead compound is a cornerstone of modern medicinal chemistry. Among the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, thereby modulating biological activity.[1] This guide provides an in-depth exploration of thiophene as a privileged bioisostere for the benzene ring, with a specific focus on its application in the challenging field of Central Nervous System (CNS) drug discovery. We will delve into the causality behind its selection, its impact on blood-brain barrier permeability, metabolic stability, and target engagement. This document will further provide actionable synthetic protocols and analytical workflows, grounding theoretical concepts in practical, field-proven methodologies for researchers, scientists, and drug development professionals.

The Principle of Bioisosterism in Rational Drug Design

Bioisosterism is a fundamental strategy used to optimize lead compounds by modifying their efficacy, reducing toxicity, and enhancing pharmacokinetic profiles.[2][3] The concept, which has evolved significantly since its initial postulation, involves substituting atoms or groups that share similarities in size, shape, and electronic configuration.[4] These substitutions are categorized as either classical (same number of atoms and valence electrons) or non-classical (functionally similar but structurally distinct).

The replacement of a benzene ring with a five-membered heteroaromatic ring like thiophene is a classic example of bioisosterism. This strategic swap can profoundly influence a molecule's properties without drastically altering its core pharmacophore, which is essential for receptor binding.[5] The goal is to fine-tune aspects like solubility, lipophilicity, and metabolic fate—critical hurdles in the journey from a promising hit to a viable drug candidate.[2]

Figure 1: The iterative cycle of lead optimization where bioisosterism is a key strategy for rational drug design.

Thiophene: The Versatile Benzene Mimic for CNS Applications

The thiophene ring is a five-membered, sulfur-containing heterocycle that serves as an exceptional bioisostere for the phenyl group.[5] Its utility in CNS drug design is not coincidental but is rooted in a unique combination of physicochemical properties that address the specific challenges of targeting the brain.

Physicochemical and Electronic Rationale

Thiophene's resemblance to benzene is remarkable. The delocalized π-electron system confers aromaticity, while the sulfur atom's lone pair electrons participate in the aromatic sextet, making the ring electron-rich and more reactive towards electrophilic substitution than benzene.[5][6] This electronic nature can lead to different, and sometimes more favorable, interactions with biological targets.

The sulfur atom also acts as a potential hydrogen bond acceptor, a feature absent in the benzene ring, which can introduce new, beneficial binding interactions within a receptor pocket.[5] Furthermore, the substitution of a -CH=CH- group in benzene with a sulfur atom reduces the overall lipophilicity (logP) of the molecule. This is a critical advantage in CNS drug design, where excessive lipophilicity can lead to non-specific binding, poor solubility, and increased metabolic turnover.

| Property | Benzene (C₆H₆) | Thiophene (C₄H₄S) | Rationale for CNS Advantage |

| Molecular Weight | 78.11 g/mol | 84.14 g/mol | Similar size and shape ensure steric compatibility with target receptors.[5] |

| Boiling Point | 80.1 °C | 84 °C | Similar volatility and intermolecular forces.[7][8] |

| logP | 2.13 | 1.81 | Lower lipophilicity can improve the aqueous solubility and reduce off-target toxicity.[9] |

| Dipole Moment | 0 D | 0.55 D | The modest dipole moment can enhance solubility and interactions without being detrimental to membrane crossing. |

| Aromaticity | High | Moderate | Aromatic nature is maintained, preserving key stacking interactions, while altered electronics can modulate binding.[7] |

Table 1: Comparative physicochemical properties of benzene and thiophene.

Navigating the Blood-Brain Barrier (BBB)

For a drug to be effective in the CNS, it must efficiently cross the highly selective blood-brain barrier. Thiophene-containing molecules have demonstrated an excellent capacity for BBB penetration.[10] This is often attributed to the balanced lipophilicity and the potential for specific transporter interactions conferred by the heterocycle. Replacing a phenyl ring with thiophene can shift a compound into the optimal physicochemical space for passive diffusion across the BBB, a key consideration for CNS drug candidates.[10] Several successful CNS drugs, such as the antipsychotic Olanzapine and the anticonvulsant Tiagabine , feature a thiophene core, underscoring its utility in achieving requisite brain concentrations.[5]

Metabolic Landscape: Stability and Potential Liabilities

A significant driver for using thiophene as a bioisostere is to alter the metabolic profile of a lead compound. Phenyl rings are often susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to the formation of phenols which can be rapidly conjugated and cleared. The thiophene ring can block this metabolic pathway, thereby increasing the compound's half-life.

However, the thiophene ring itself is not metabolically inert and presents its own set of considerations. It is a "structural alert," as its metabolism can lead to the formation of reactive metabolites.[11][12] The two primary pathways of concern are:

-

S-oxidation: Oxidation of the sulfur atom to form a thiophene-S-oxide.

-

Epoxidation: Oxidation of the C=C double bonds to form a thiophene epoxide.

These electrophilic metabolites can potentially bind covalently to cellular macromolecules, which has been linked to toxicity in some thiophene-containing drugs, such as the hepatotoxicity observed with tienilic acid.[12][13][14] However, the inclusion of a thiophene moiety does not inherently lead to toxicity.[11] The outcome is highly dependent on the overall molecular structure, the daily dose, and the balance between bioactivation and detoxification pathways.[11][12] For many successful drugs like Olanzapine, metabolism occurs on other parts of the molecule, leaving the thiophene ring intact.[11]

Figure 2: Competing metabolic pathways for thiophene-containing drugs, highlighting the balance between bioactivation and detoxification.

Synthetic Strategies for Thiophene Derivatives

The accessibility of diverse thiophene derivatives is crucial for their exploration in drug discovery. Several robust synthetic methodologies exist, with the Gewald reaction being one of the most prominent for creating highly functionalized 2-aminothiophenes, which are versatile building blocks.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that condenses an α-cyano ester (or other activated nitrile) with a ketone or aldehyde in the presence of elemental sulfur and a base (typically an amine like diethylamine or triethylamine).[15] This one-pot synthesis is highly efficient and allows for the rapid generation of diverse thiophene scaffolds.

Figure 3: A simplified workflow diagram of the Gewald reaction for the synthesis of substituted 2-aminothiophenes.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting comes from detailed, reproducible methods. The following protocols provide a practical framework for the synthesis and evaluation of thiophene bioisosteres.

Protocol: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

This protocol, adapted from the Gewald synthesis methodology, produces a versatile thiophene intermediate.[15]

Materials:

-

Ethyl cyanoacetate (0.05 mol)

-

Acetylacetone (0.05 mol)

-

Elemental sulfur (0.06 mol)

-

Diethylamine (0.05 mol)

-

Ethanol

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol).

-

Sulfur Addition: With stirring, add powdered elemental sulfur (0.06 mol) to the mixture at room temperature.

-

Base Addition: Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at 40-50°C for 4 hours. The mixture will become darker and more homogeneous.

-

Crystallization: Remove the heat source and allow the mixture to stir overnight at room temperature. The product will often crystallize from the reaction mixture.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

-

Purification & Validation: The crude product can be recrystallized from ethanol. The structure and purity should be validated using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis). The expected spectral data should confirm the formation of the target 2-aminothiophene.

Protocol: In Vitro BBB Permeability Assessment (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the blood-brain barrier.[10]

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen)

-

96-well acceptor plates

-

Porcine brain lipid (PBL) solution in dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds and control compounds (high and low permeability)

-

Plate reader (UV-Vis spectrophotometer)

Procedure:

-

Membrane Coating: Add 5 µL of the PBL/dodecane solution to each well of the filter plate, allowing the artificial membrane to form and impregnate the filter.

-

Donor Plate Preparation: Prepare solutions of test compounds and controls in PBS at a known concentration (e.g., 100 µM). Add 200 µL of each solution to the wells of a 96-well donor plate.

-

Acceptor Plate Preparation: Add 200 µL of fresh PBS to each well of the 96-well acceptor plate.

-

Assay Sandwich: Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution. Then, add the donor solutions to the top of the filter plate.

-

Incubation: Incubate the complete "sandwich" plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Concentration Measurement: After incubation, carefully separate the plates. Measure the final concentration of the compound in the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.

-

Data Analysis & Validation:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

-

The system is validated by comparing the Pe values of high-permeability (e.g., caffeine) and low-permeability (e.g., atenolol) controls against established literature values. Test compounds are then classified as having high or low BBB penetration potential based on this validated system.

-

Case Studies: Thiophene in Marketed CNS Drugs

The theoretical advantages of thiophene bioisosteres are borne out by their successful incorporation into several marketed CNS drugs.

| Drug Name | Therapeutic Class | Target(s) | Role of Thiophene |

| Olanzapine | Atypical Antipsychotic | Dopamine (D₂) & Serotonin (5-HT₂ₐ) Receptors | Bioisostere of a phenyl ring in the thienobenzodiazepine core, crucial for the receptor binding profile and favorable metabolic stability.[5] |

| Tiagabine | Anticonvulsant | GABA Transporter 1 (GAT1) | The thiophene ring is integral to the pharmacophore, interacting with the GAT1 transporter to inhibit GABA reuptake.[5] |

| Zileuton | Anti-asthmatic (with CNS effects) | 5-Lipoxygenase | The benzo[b]thiophene core is essential for inhibiting the enzyme involved in leukotriene synthesis.[5] |

| Etizolam | Anxiolytic, Anticonvulsant | GABAₐ Receptor | A thienotriazolodiazepine, where the thiophene ring modulates the benzodiazepine pharmacophore's activity and properties.[5] |

Table 2: Selected examples of successful CNS drugs containing a thiophene moiety.

Conclusion and Future Perspectives

Thiophene has firmly established itself as more than just a simple benzene mimic; it is a strategic tool for addressing the multifaceted challenges of CNS drug discovery. Its ability to modulate lipophilicity, introduce favorable electronic properties, and alter metabolic pathways provides medicinal chemists with a powerful lever to optimize lead compounds for brain penetration and efficacy.[10][16] While the potential for metabolic bioactivation requires careful evaluation during development, a deep understanding of its structure-toxicity relationships allows for the rational design of safer and more effective thiophene-based therapeutics.[11] As our understanding of CNS targets becomes more sophisticated, the continued exploration of thiophene and its derivatives will undoubtedly lead to the next generation of innovative treatments for neurological and psychiatric disorders.

References

- Seba M C. A brief review on bioisosterism in drug design and designing of advanced drugs. International Journal of Research and Review. 2024;11(8):348.

- Sharma et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025;7(1):6-9.

- Jayashree BS, Nikhil PS, Paul S. Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry. 2022;18(9):915-925.

-

Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996;96(8):3147-3176. [Link]

-

Jayashree BS, Nikhil PS, Paul S. Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Published online June 20, 2022. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 2024. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

-

Jaladanki CK, et al. Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Chemical Research in Toxicology. 2015;28(12):2447-2456. [Link]

-

Jaladanki CK, et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Sci-Hub. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. [Link]

-

Jaladanki CK, et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]

-

Gramec D, et al. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 2014;27(8):1327-1337. [Link]

-

Gramec D, et al. Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

-

Schepmann D, et al. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[5]annulene-scaffold. PubMed Central. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]

-

Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. PubMed. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. 2025;26(3):136-141. [Link]

-

Schepmann D, et al. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[5]annulene-scaffold. RSC Publishing. 2015. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central. [Link]

-

Shiue G, et al. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology. 1989;16(7):681-686. [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Gramec D, et al. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 2014;27(8):1327-1337. [Link]

-

Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. ResearchGate. [Link]

-

Scott PJH, et al. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. 2021;64(19):14027-14093. [Link]

-

Mirza S. Thiophene: Structure, Properties, Reactions. Scribd. [Link]

-

Saleh TS, Al-Bogami AS. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

-

Sharma PC, et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. 2012;4(3):1038-1046. [Link]

Sources

- 1. ctppc.org [ctppc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. scribd.com [scribd.com]

- 9. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. impactfactor.org [impactfactor.org]

- 16. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicity Assessment of Trifluoro-thiophen-propanamine

Preamble: De-risking Novel Chemical Entities

In the landscape of modern drug discovery and chemical development, the imperative to "fail early, fail cheap" has never been more critical. The journey of a novel chemical entity (NCE) from concept to clinic is fraught with peril, with unforeseen toxicity being a primary driver of late-stage attrition. This guide provides a comprehensive, scientifically-grounded framework for the preliminary toxicity assessment of Trifluoro-thiophen-propanamine, a representative NCE possessing structural motifs that warrant careful toxicological scrutiny.

As the precise isomeric configuration of this molecule is not specified, this guide will address the toxicological considerations common to a propanamine structure containing a trifluoromethyl group and a thiophene ring. Our approach is designed not as a rigid checklist, but as a logical, tiered strategy that begins with computational prediction and progresses to targeted in vitro assays. The causality behind each experimental choice is elucidated, providing researchers and drug development professionals with a self-validating system to generate a robust preliminary safety profile.

Section 1: Structural Hazard Assessment & Mechanistic Rationale

Before any empirical testing, a thorough analysis of the molecule's structure is paramount. Trifluoro-thiophen-propanamine contains three key structural alerts, each with known toxicological implications that guide our subsequent testing strategy.

-

The Thiophene Moiety: The thiophene ring is a well-established structural alert.[1][2] Its bioactivation is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. This metabolic process can generate highly reactive electrophilic intermediates, namely thiophene S-oxides and thiophene epoxides.[1][2] These reactive metabolites are often implicated in drug-induced hepatotoxicity by forming covalent adducts with cellular macromolecules, leading to cellular dysfunction and death.[3] A classic example is the drug Tienilic acid, which was withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene ring.[1] Therefore, assessing the potential for hepatotoxicity is a primary objective.

-

The Trifluoromethyl Group: Fluorine is widely used in medicinal chemistry to enhance metabolic stability, potency, and bioavailability.[4] However, its placement is critical. While the carbon-fluorine bond is exceptionally strong, certain metabolic pathways can lead to C-F bond cleavage, potentially forming toxic byproducts.[4][5] For instance, the formation of fluoroacetic acid, a potent inhibitor of the Krebs cycle, is a known risk for some fluorine-containing compounds.[4] The electron-withdrawing nature of the trifluoromethyl group can also influence the metabolism of the adjacent thiophene ring, potentially altering the rate and pathway of reactive metabolite formation.

-

The Propanamine Side Chain: The flexible propanamine structure is a common feature in many centrally active and cardiovascular drugs. A significant liability associated with this class of compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7] Blockade of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[7][8] This is a critical safety concern as it can precipitate a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[7] Consequently, early assessment of hERG liability is a regulatory expectation and a crucial step in de-risking any NCE with this structural feature.

This initial structural analysis dictates a focused, hypothesis-driven testing strategy prioritizing the assessment of hepatotoxicity, cardiotoxicity, and general systemic toxicity.

Section 2: In Silico Toxicity Prediction: The First Tier

The initial phase of our assessment utilizes in silico (computational) models to predict the toxicological profile of Trifluoro-thiophen-propanamine. This allows for a rapid and cost-effective preliminary screen to identify potential liabilities before committing to resource-intensive laboratory experiments.[9][10]

These computational approaches use Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, trained on large datasets of known toxins, to predict a compound's potential toxicity based on its chemical structure.[9][11]

Key Predicted Endpoints:

-

Genotoxicity/Mutagenicity: Prediction of potential to cause DNA mutations (e.g., Ames test outcome).

-

Carcinogenicity: Prediction of tumorigenic potential in rodents.

-

Hepatotoxicity (DILI): Prediction of potential for drug-induced liver injury.

-

hERG Inhibition: Prediction of potential to block the hERG potassium channel.

-

ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics, which provide context for potential exposure levels.

Table 1: Hypothetical In Silico Prediction Summary for Trifluoro-thiophen-propanamine

| Toxicological Endpoint | Prediction Model | Predicted Outcome | Confidence Level | Implication for In Vitro Testing |

| Ames Mutagenicity | QSAR Consensus | Positive (with metabolic activation) | Medium | Mandatory: Proceed with experimental Ames test. |

| Hepatotoxicity (DILI) | Machine Learning | Probable Hepatotoxin | High | Mandatory: Proceed with in vitro hepatotoxicity assays. |

| hERG Inhibition | 3D Pharmacophore | Potential Inhibitor (IC₅₀ < 10 µM) | Medium | Mandatory: Proceed with experimental hERG assay. |

| Oral Bioavailability | Rule-of-Five | Favorable | High | Provides context for potential in vivo exposure. |

The in silico results, while predictive and not definitive, serve to prioritize our experimental resources on the most probable areas of concern: genotoxicity, hepatotoxicity, and cardiotoxicity.

Section 3: A Tiered In Vitro Assessment Strategy

Based on the structural alerts and in silico predictions, we proceed with a tiered in vitro experimental plan. This strategy provides a progressive and logical workflow, starting with broad cytotoxicity and moving to specific, mechanism-based assays.

Caption: Integrated workflow for preliminary toxicity assessment.

Tier 1: Foundational Toxicity Assessment

Rationale: The first experimental step is to determine the concentration range at which Trifluoro-thiophen-propanamine exhibits general cellular toxicity. This is crucial for two reasons: it establishes a baseline measure of potency and, more importantly, it informs the dose selection for all subsequent, more complex assays to ensure that observed effects are mechanism-specific and not due to overwhelming, non-specific cytotoxicity.

Methodologies: Two common and robust colorimetric assays are recommended.[12]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of metabolic health. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[12]

-

Lactate Dehydrogenase (LDH) Release Assay: Measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (a hallmark of cytotoxicity).[13] The amount of LDH released is directly proportional to the number of dead or damaged cells.[14]

Experimental Protocol: General Cytotoxicity using MTT Assay

-

Cell Seeding: Seed a suitable human cell line (e.g., HepG2 or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of Trifluoro-thiophen-propanamine (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of medium containing the test compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Rationale: Assessing the mutagenic potential of an NCE is a fundamental regulatory requirement. The bacterial reverse mutation test, or Ames test, is the gold standard for this endpoint.[15] Given the in silico flag for mutagenicity and the metabolic activation potential of the thiophene ring, this assay is critical.

Methodology: Ames Test (Plate Incorporation Method)

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[15][16] The assay measures the ability of a chemical to cause mutations that revert the bacteria to a histidine-producing state (His+), allowing them to grow on a histidine-free medium.[17]

Crucial Component - Metabolic Activation (S9 Mix): Because bacteria lack the CYP450 enzymes found in mammals, the test must be run in parallel with and without an S9 fraction.[16][17] The S9 fraction is derived from rat liver homogenate and contains the necessary metabolic enzymes to convert a pro-mutagen (like a thiophene-containing compound) into its active, mutagenic form.[18]

Experimental Protocol: Ames Test

-

Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively).[16]

-

Test Mixture Preparation: For each concentration of Trifluoro-thiophen-propanamine, prepare two sets of tubes.

-

Controls: Prepare negative (vehicle) and positive controls (known mutagens like 2-nitrofluorene for -S9 and 2-aminoanthracene for +S9).

-

Plating: Add molten top agar containing a trace amount of histidine/biotin to each tube, vortex gently, and pour the contents onto minimal glucose agar plates. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[16]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the negative control count.[17]

Tier 2: Target Organ Toxicity Assessment